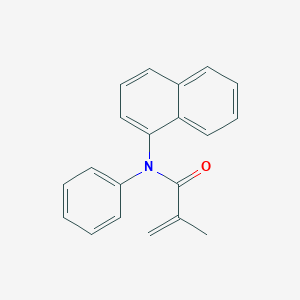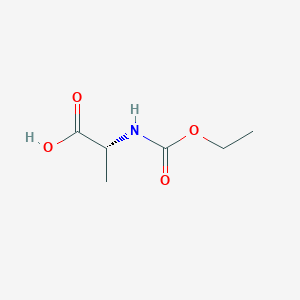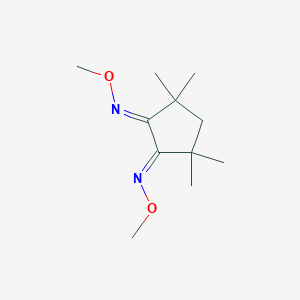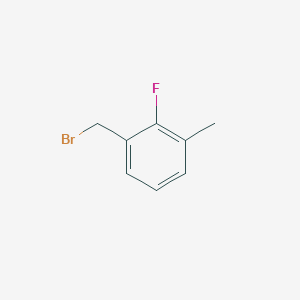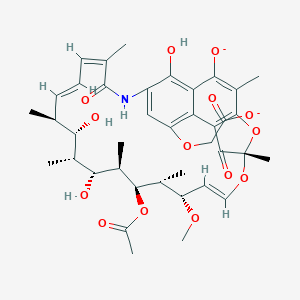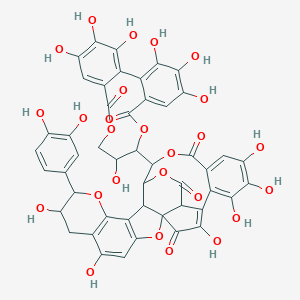
Camelliatannin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Camellia tannin F is a type of tannin found in the leaves of Camellia sinensis, commonly known as the tea plant. It is a polyphenolic compound that has been extensively studied for its various biological activities. Camellia tannin F is known for its anti-inflammatory, antioxidant, and anti-cancer properties.
Applications De Recherche Scientifique
Anti-HIV Activity
- Camelliatannin H, a compound similar to Camelliatannin F from Camellia japonica, has been identified to have potent inhibitory activity against HIV-1 protease, which is crucial in the replication of HIV. This suggests potential applications of Camelliatannin F in HIV research and treatment (Park et al., 2002).
Functional Ingredients for Topical Applications
- Studies on Camellia species have shown that they contain fatty acids and other compounds that can be used as functional ingredients for topical applications. This indicates that Camelliatannin F might have dermatological applications (Su, Shih, & Lin, 2014).
Anti-Hyperuricemic Effects
- Extracts from parts of the Camellia japonica plant have demonstrated anti-hyperuricemic effects, suggesting that Camelliatannin F might be useful in treating conditions like gout or hyperuricemia (Yoon et al., 2017).
Effects on Secondary Metabolism in Plants
- Research on Camellia sinensis indicates that certain compounds affect secondary metabolism, which could imply that Camelliatannin F might be used to study or manipulate plant growth and development (Park et al., 2004).
Potential in Food and Beverage Industries
- Studies suggest that Camellia species, including those containing Camelliatannin F, can be used in the food and beverage industries, such as in the production of tea or other health-oriented products (Quan, Wang, Gao, & Li, 2022).
Antioxidant Properties
- Camellia species have been found to contain phenolic compounds with significant antioxidant activities. This suggests that Camelliatannin F might have applications in health supplements and antioxidant research (Liu, Zhang, Yang, & Xu, 2009).
Obesity Treatment and Prevention
- Extracts from Oiltea camellia have shown potential in preventing obesity and related disorders, indicating that Camelliatannin F might have applications in weight management and metabolic health research (Chen, Wu, Liu, & Shen, 2014).
Propriétés
Numéro CAS |
154561-15-6 |
|---|---|
Nom du produit |
Camelliatannin F |
Formule moléculaire |
C48H34O26 |
Poids moléculaire |
1026.8 g/mol |
Nom IUPAC |
9-(3,4-dihydroxyphenyl)-15-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-5,8,20,21,22,25-hexahydroxy-2,10,16,29-tetraoxaheptacyclo[12.12.3.01,13.03,12.06,11.018,23.024,27]nonacosa-3(12),4,6(11),18,20,22,24-heptaene-17,26,28-trione |
InChI |
InChI=1S/C48H34O26/c49-15-2-1-10(3-17(15)51)38-21(55)4-11-16(50)8-23-27(39(11)70-38)29-41-42(73-46(67)14-7-20(54)33(59)36(62)26(14)28-30(47(68)72-41)48(29,74-23)43(64)37(28)63)40-22(56)9-69-44(65)12-5-18(52)31(57)34(60)24(12)25-13(45(66)71-40)6-19(53)32(58)35(25)61/h1-3,5-8,21-22,29-30,38,40-42,49-63H,4,9H2 |
Clé InChI |
QVQMITBCNKWSNM-UHFFFAOYSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Autres numéros CAS |
154561-15-6 |
Synonymes |
camelliatannin F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



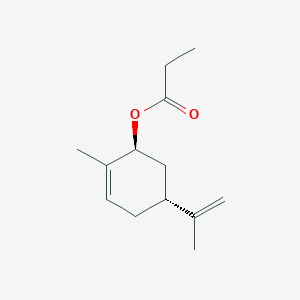
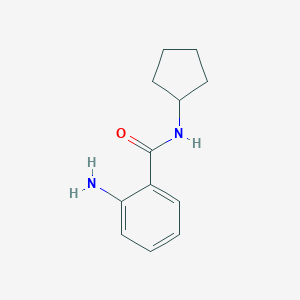
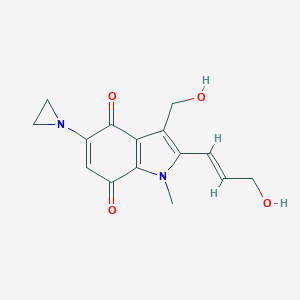
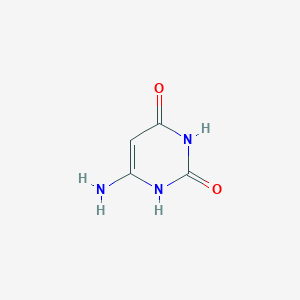
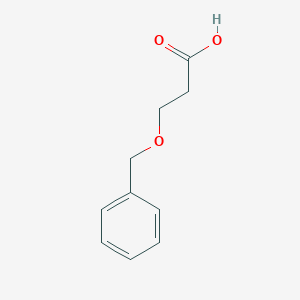
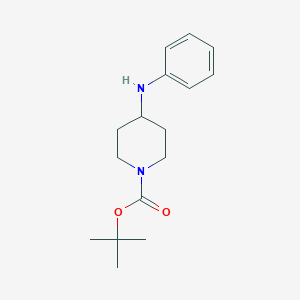
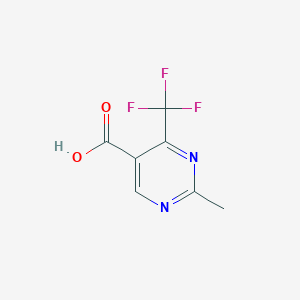
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
